molecular formula C21H19N3O4S B2526860 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 890953-30-7

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2526860
CAS No.: 890953-30-7
M. Wt: 409.46
InChI Key: XJAGZMHDLHNAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic acetamide derivative characterized by a pyridazine core substituted with a benzo[d][1,3]dioxol-5-yl group at the 6-position and a thioether-linked acetamide moiety. The N-(2-methoxybenzyl) group on the acetamide introduces both lipophilic and electron-donating properties, which may influence pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-26-17-5-3-2-4-15(17)11-22-20(25)12-29-21-9-7-16(23-24-21)14-6-8-18-19(10-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGZMHDLHNAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via the condensation of hydrazine with diketones or through cyclization reactions involving appropriate precursors.

    Thioether linkage formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound.

    Final coupling: The final step involves coupling the thioether-linked pyridazine with the benzo[d][1,3]dioxole moiety and N-(2-methoxybenzyl)acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Overview

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound incorporates a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a thioether linkage, which contribute to its pharmacological properties.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of HepG2 and DLD cells, with IC50 values indicating their potency in cancer treatment.

Cell LineIC50 (μM)
HepG215.5
DLD12.8

The mechanism of action may involve DNA binding and enzyme inhibition, particularly targeting kinases and topoisomerases.

2. Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising efficacy:

CompoundMIC (μmol/mL)
4d10.7 - 21.4

These findings indicate that structural modifications can enhance antimicrobial effectiveness, making it a candidate for further development in infectious disease treatment .

Biological Studies

1. Mechanism of Action:
The compound's interaction with specific molecular targets is crucial for its biological activity. It may inhibit enzymes by binding to their active sites or modulate receptor activities as an agonist or antagonist. Additionally, it can interfere with nucleic acids, impacting transcription and translation processes.

2. In Vivo Studies:
Preliminary studies involving animal models have demonstrated the compound's potential in reducing inflammation and modulating immune responses. These studies are essential for understanding the therapeutic implications of the compound in inflammatory diseases and autoimmune disorders .

Material Science Applications

1. Development of Novel Materials:
The unique structural features of this compound make it a candidate for the synthesis of new materials with specific electronic or optical properties. Its potential applications in organic electronics and photonic devices warrant further exploration.

Case Studies

Case Study 1: Antitumor Evaluation
A study evaluated the antitumor efficacy of similar compounds against human tumor cells, highlighting the structure-activity relationship that influences their cytotoxicity.

Case Study 2: Enzyme Inhibition Studies
Research focused on enzyme inhibitory potential demonstrated that modifications in the compound's structure could lead to enhanced activity against key enzymes involved in metabolic pathways relevant to diseases like diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to active sites: Inhibiting enzyme activity by binding to the active site.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with nucleic acids: Binding to DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

2-((6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (CAS 872695-45-9)

  • Structural Differences : Replaces the N-(2-methoxybenzyl) group with a benzo[d][1,3]dioxol-5-yl substituent on the acetamide nitrogen.
  • The dihydrodioxin moiety could enhance metabolic stability due to reduced oxidative susceptibility .

2-((6-(4-(1H-Pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (CAS 1019096-80-0)

  • Structural Differences : Incorporates a 4-(1H-pyrazol-1-yl)phenyl group on the pyridazine ring instead of benzo[d][1,3]dioxol-5-yl.
  • Implications : The pyrazole substituent introduces hydrogen-bonding capability, which may enhance target binding affinity in enzyme inhibition contexts. The benzo[d][1,3]dioxol-5-yl group on the acetamide may confer similar metabolic resistance as the target compound’s methoxybenzyl group .

Heterocyclic Core Variants

Pyrimido[5,4-c][2,1]benzothiazine Derivative (CAS 892312-51-5)

  • Structural Differences : Replaces the pyridazine core with a pyrimido[5,4-c][2,1]benzothiazine system and includes a sulfonyl group (5,5-dioxido).
  • The fused benzothiazine system may enhance π-π stacking interactions in enzyme active sites .

Triazole-Thioacetamide Derivatives (e.g., Compound 5j from )

  • Structural Differences : Substitutes pyridazine with a benzothiazole-triazole system.
  • Biological Activity : Demonstrates potent anticonvulsant activity (ED₅₀ = 52.8 mg/kg in scPTZ test) and a high protective index (9.30).
  • Implications : The triazole-thio linkage may offer superior metabolic stability compared to the pyridazine-thioether in the target compound .

Substituent-Driven Modifications

N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide Derivatives ()

  • Structural Differences : Features a triazole ring instead of pyridazine and a phenylthioacetamide chain.
  • Synthesis : Utilizes EDC/DMAP coupling in DCM/DMF, similar to methods for pyridazine analogs.

Spiro Triazaspiro Derivative (CAS 1189663-44-2)

  • Structural Differences : Incorporates a spiro triazaspiro[4.5]deca-1,3-diene system and a 4-bromophenyl group.
  • Implications : The spiro architecture imposes conformational constraints, which could improve selectivity for specific targets. The bromine atom may enhance halogen bonding in hydrophobic pockets .

Biological Activity

Overview

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes various research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyridazine ring through a thioether bond, with an acetamide group that enhances its biological profile. The molecular formula is C20H20N4O2SC_{20}H_{20}N_4O_2S, indicating the presence of nitrogen and sulfur, which are critical for its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For example, studies on related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound is more potent than the standard drug doxorubicin in certain contexts .

The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of specific enzymes critical for cancer cell proliferation. It may bind to the active sites of these enzymes, effectively blocking their function and leading to apoptosis in cancer cells. Studies have indicated that compounds with similar structures can inhibit EGFR (epidermal growth factor receptor) and alter mitochondrial pathways associated with apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Some related derivatives have shown effectiveness against bacterial biofilms, outperforming standard antibiotics like cefadroxil in certain assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzo[d][1,3]dioxole unit is significant; it has been linked to enhanced anticancer properties due to its ability to interact with cellular targets . Modifications at various positions on the pyridazine ring or the acetamide group can lead to variations in potency and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : A study reported that thiourea derivatives incorporating benzo[d][1,3]dioxole showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Computational analyses have suggested that these compounds may inhibit tyrosine kinases involved in cancer progression .
  • Antimicrobial Studies : Research indicated that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.